4,6-Dimethyl-2-(5-nitropyridin-2-yl)sulfanylpyrimidine
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Overview
Description
4,6-Dimethyl-2-(5-nitropyridin-2-yl)sulfanylpyrimidine is a heterocyclic compound that contains both pyrimidine and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2-(5-nitropyridin-2-yl)sulfanylpyrimidine typically involves the reaction of 4,6-dimethyl-2-thiopyrimidine with 5-nitropyridine-2-thiol. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and solvents used.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-2-(5-nitropyridin-2-yl)sulfanylpyrimidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,6-Dimethyl-2-(5-nitropyridin-2-yl)sulfanylpyrimidine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: It may be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2-(5-nitropyridin-2-yl)sulfanylpyrimidine is not well-documented. compounds with similar structures often interact with biological targets such as enzymes or receptors by binding to active sites or modulating their activity. The presence of the nitro group and the sulfur atom in the pyrimidine ring may play a crucial role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine: This compound shares a similar nitropyridine moiety but differs in the heterocyclic ring structure.
4,6-Dimethyl-2-thiopyrimidine: This compound is a precursor in the synthesis of 4,6-Dimethyl-2-(5-nitropyridin-2-yl)sulfanylpyrimidine.
Uniqueness
This compound is unique due to the combination of the pyrimidine and pyridine rings, along with the presence of both nitro and sulfur functional groups. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
4,6-dimethyl-2-(5-nitropyridin-2-yl)sulfanylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2S/c1-7-5-8(2)14-11(13-7)18-10-4-3-9(6-12-10)15(16)17/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGUCHXZXVKVBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC2=NC=C(C=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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